The compound is classified under acyl chlorides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by a chlorine atom. It is also categorized as a thioester due to the presence of the sulfur atom in its structure. Its molecular formula is , and it has a molecular weight of approximately .
The synthesis of [(4-Chlorophenyl)thio]acetyl chloride can be achieved through several methods, including:
The molecular structure of [(4-Chlorophenyl)thio]acetyl chloride consists of a central acetyl group () bonded to a sulfur atom, which is further connected to a 4-chlorophenyl group ().
InChI=1S/C9H8ClOS/c1-7(11)10-9-5-3-2-4-6(9)12/h2-5H,1H3
The compound exhibits polar characteristics due to the presence of chlorine and sulfur atoms, influencing its solubility and reactivity .
[(4-Chlorophenyl)thio]acetyl chloride participates in various chemical reactions:
The mechanism of action for reactions involving [(4-Chlorophenyl)thio]acetyl chloride typically follows these steps:
This mechanism is crucial for understanding how this compound can be utilized in synthesizing more complex molecules .
These properties make [(4-Chlorophenyl)thio]acetyl chloride suitable for various applications in organic synthesis .
[(4-Chlorophenyl)thio]acetyl chloride finds applications in several areas:
This compound's versatility makes it an essential reagent in synthetic organic chemistry .
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5